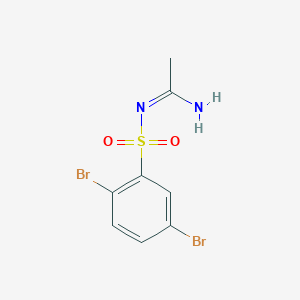

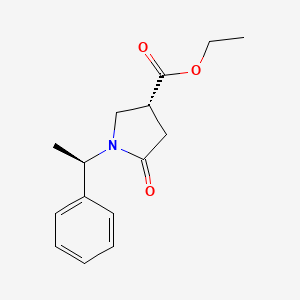

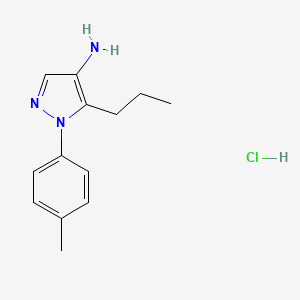

![molecular formula C13H11N5S B1433342 4-[4-甲基-2-(吡啶-3-基)-1,3-噻唑-5-基]嘧啶-2-胺 CAS No. 1055069-00-5](/img/structure/B1433342.png)

4-[4-甲基-2-(吡啶-3-基)-1,3-噻唑-5-基]嘧啶-2-胺

描述

This compound is a white to off-white or brown solid . It serves as an intermediate compound during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of this compound involves several steps. A novel synthesis method has been developed for imatinib and two of its intermediates . N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib in good yield and high purity .Molecular Structure Analysis

The molecular structure of this compound has been confirmed using spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR spectra . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, reduction, and condensation . The use of magnesium oxide nanoparticles has been reported in the synthesis of bioactive compounds .Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a white to off-white or brown solid . More detailed physical and chemical properties are not available in the search results.科学研究应用

The chemical compound 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Cancer Treatment

This compound is structurally related to Imatinib , commercially known as Gleevec, which is used to treat chronic myelogenic leukemia. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds and hydrophobic interactions .

Antitumor Effects

Derivatives of this compound have shown good antitumor effects, such as inhibiting dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication .

Antiviral Activity

Compounds containing five-membered heteroaryl amines, which include derivatives of this compound, have shown relatively higher antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin .

Anti-Angiogenic Activity

Novel derivatives of this compound have been synthesized and characterized for their anti-angiogenic activity, which is the process of forming new blood vessels. This is crucial in the context of cancer treatment as it can potentially inhibit the growth of tumors by cutting off their blood supply .

DNA Cleavage Studies

These derivatives have also been studied for their ability to cleave DNA, which is a significant property for antitumor drugs as it can lead to apoptosis (programmed cell death) in cancer cells .

Synthesis of Tyrosine Kinase Inhibitors

The compound has been used in processes and intermediates for the synthesis of tyrosine kinase inhibitors like Nilotinib and Imatinib, which are important in cancer treatment due to their ability to inhibit specific enzymes that promote cell proliferation .

作用机制

Target of Action

The primary target of the compound 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and cellular functions .

Mode of Action

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine acts by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the compound’s specific binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of this gene . The binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

The compound 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine affects the tyrosine kinase pathway. By inhibiting tyrosine kinases, it disrupts the signaling pathways that these enzymes modulate. The downstream effects of this disruption can lead to changes in cellular functions, including cell growth and division .

Pharmacokinetics

The compound’s bioavailability is likely influenced by these properties .

Result of Action

The molecular and cellular effects of 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine’s action include the inhibition of tyrosine kinases and disruption of the associated signaling pathways . This can lead to changes in cellular functions, potentially affecting cell growth and division .

属性

IUPAC Name |

4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5S/c1-8-11(10-4-6-16-13(14)18-10)19-12(17-8)9-3-2-5-15-7-9/h2-7H,1H3,(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEAPDROQMHUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

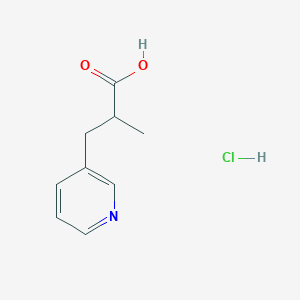

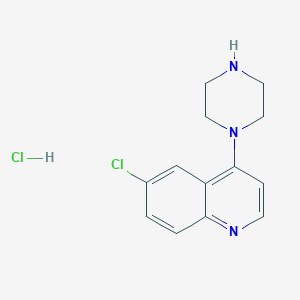

![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)

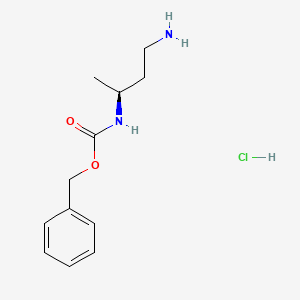

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)

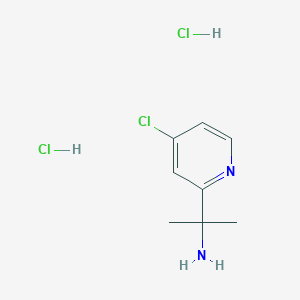

![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)

![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)